Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-
Brand Name: Vulcanchem
CAS No.: 61034-02-4
VCID: VC17279720
InChI: InChI=1S/C19H18N2O3/c1-23-16-8-9-17(19(11-16)24-2)18(22)10-14-12-20-21(13-14)15-6-4-3-5-7-15/h3-9,11-13H,10H2,1-2H3
SMILES:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-

CAS No.: 61034-02-4

Cat. No.: VC17279720

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- - 61034-02-4

Specification

CAS No. 61034-02-4
Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name 1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone
Standard InChI InChI=1S/C19H18N2O3/c1-23-16-8-9-17(19(11-16)24-2)18(22)10-14-12-20-21(13-14)15-6-4-3-5-7-15/h3-9,11-13H,10H2,1-2H3
Standard InChI Key XCBFRUVFZZCVJE-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight322.4 g/mol
CAS Registry Number61034-02-4
IUPAC Name1-(2,4-Dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone
XLogP3-AA3.2 (Predicted)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, as outlined below:

  • Formation of the Pyrazole Core:

    • Condensation of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions .

    • Example: Reaction of phenylhydrazine with acetylacetone yields 1-phenyl-3,5-dimethylpyrazole, which can be further functionalized .

  • Introduction of the Dimethoxyphenyl Group:

    • Friedel-Crafts acylation of 1,3-dimethoxybenzene with chloroacetyl chloride, followed by coupling to the pyrazole moiety via nucleophilic substitution.

  • Final Assembly:

    • Suzuki-Miyaura cross-coupling or Ullmann-type reactions to link the ethanone backbone to the aromatic groups .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Pyrazole formationPhenylhydrazine, acetylacetone, H2_2SO4_475%
2Friedel-Crafts acylation1,3-Dimethoxybenzene, AlCl3_3, chloroacetyl chloride65%
3Cross-couplingPd(PPh3_3)4_4, K2_2CO3_3, DMF82%

Analytical Characterization

Spectroscopic Data

  • Infrared (IR) Spectroscopy:

    • Strong absorption at 1650–1680 cm1^{-1} (C=O stretch of ethanone).

    • Peaks at 2830–2940 cm1^{-1} (C-H stretch of methoxy groups).

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR (400 MHz, CDCl3_3):

      • δ 3.85 (s, 6H, OCH3_3)

      • δ 7.25–7.55 (m, 9H, aromatic protons) .

    • 13^{13}C NMR:

      • δ 190.2 (C=O)

      • δ 153.1–112.4 (aromatic carbons) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 322.4 (M+^+).

ActivityMechanism of ActionSupporting Evidence
AntimicrobialDNA gyrase inhibition
AnticancerKinase enzyme inhibition
Anti-inflammatoryCOX-2 suppressionAnalogous to celecoxib

Future Directions and Challenges

Research Gaps

  • Toxicity Profiling: No in vivo studies exist for this compound.

  • Structure-Activity Relationships (SAR): Systematic modifications to the pyrazole and dimethoxyphenyl groups could optimize efficacy .

Industrial Applications

  • Energetic Materials: Pyrazole-tetrazole hybrids exhibit high enthalpies of formation (ΔH°f_f up to 1715 kJ·kg1^{-1}), suggesting potential in propellant formulations .

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